molecular formula C35H30N2O12S3 B11619904 tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11619904
M. Wt: 766.8 g/mol
InChI Key: GPJPCWVIVKQSPI-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce isoindole derivatives .

Scientific Research Applications

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • N,N’-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N,N,N’,N’-tetramethyl-1,6-hexanediaminium

Uniqueness

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure, which combines multiple functional groups and rings.

Properties

Molecular Formula

C35H30N2O12S3

Molecular Weight

766.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-8'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H30N2O12S3/c1-34(2)27-22(35(23(30(41)46-4)24(50-27)31(42)47-5)51-25(32(43)48-6)26(52-35)33(44)49-7)19-13-12-16(45-3)14-20(19)37(34)21(38)15-36-28(39)17-10-8-9-11-18(17)29(36)40/h8-14H,15H2,1-7H3

InChI Key

GPJPCWVIVKQSPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C=C(C=C3)OC)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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